molecular formula C14H12N8OS2 B10994445 4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]thiophene-3-carboxamide

4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]thiophene-3-carboxamide

Cat. No.: B10994445
M. Wt: 372.4 g/mol
InChI Key: WVRDOLXPGVNBBA-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-1,2,3-TRIAZOLE: Shares a similar triazole structure but lacks the thiophene and tetrazole groups.

    2-THIENYL-1H-1,2,4-TRIAZOLE: Contains the thiophene and triazole moieties but differs in the substitution pattern.

Uniqueness

4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12N8OS2

Molecular Weight

372.4 g/mol

IUPAC Name

4,5-dimethyl-2-(tetrazol-1-yl)-N-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)thiophene-3-carboxamide

InChI

InChI=1S/C14H12N8OS2/c1-7-8(2)25-13(22-6-15-20-21-22)10(7)12(23)17-14-16-11(18-19-14)9-4-3-5-24-9/h3-6H,1-2H3,(H2,16,17,18,19,23)

InChI Key

WVRDOLXPGVNBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=NNC(=N2)C3=CC=CS3)N4C=NN=N4)C

Origin of Product

United States

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